molecular formula C20H24N4O7S B12294846 2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-

2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-

Katalognummer: B12294846
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: YGJZQALBRCKWHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]- (PD 118717) is a benzopyranone derivative with a piperazinyl-propoxy side chain substituted with a 2-pyrimidinyl group. Its molecular formula is C₂₀H₂₁N₃O₃ (sulfate salt: C₂₀H₂₁N₃O₃·H₂SO₄), and it exhibits selective dopamine (DA) D-2 autoreceptor agonist activity . PD 118717 has demonstrated antipsychotic-like effects in rodent and primate behavioral models, attributed to its structural configuration:

  • Core: Benzopyranone (2H-1-benzopyran-2-one) scaffold.
  • Substituents: A propoxy linker at position 7 connects to a 4-(2-pyrimidinyl)piperazine moiety.

This structure enables high selectivity for D-2 receptors over D-1 receptors, as confirmed by GTP shift assays and biphasic binding curves in vitro .

Eigenschaften

IUPAC Name

7-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propoxy]chromen-2-one;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3.H2O4S/c25-19-6-4-16-3-5-17(15-18(16)27-19)26-14-2-9-23-10-12-24(13-11-23)20-21-7-1-8-22-20;1-5(2,3)4/h1,3-8,15H,2,9-14H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJZQALBRCKWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)C=CC(=O)O3)C4=NC=CC=N4.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pechmann Condensation

Reaction : Phenol derivatives react with β-ketoesters under acidic catalysis to form the coumarin core.

Reagents/Conditions Yield Key Features
Resorcinol + Ethyl acetoacetate + FeCl₃·6H₂O (toluene, reflux) 92% High efficiency for 7-hydroxycoumarin derivatives
2,4-Dihydroxybenzaldehyde + Acetic anhydride + Et₃N (reflux) 60–80% Forms 7-hydroxy-3-substituted coumarins for further alkylation

Mechanism :

  • Knoevenagel Condensation : Salicylaldehyde reacts with malonate derivatives to form the α,β-unsaturated ketone intermediate.
  • Cyclization : Acid-catalyzed intramolecular esterification yields the coumarin ring.

Functionalization of the 7-Position

The 7-hydroxy group is alkylated to introduce the propoxy-piperazine-pyrimidine substituent.

Nucleophilic Substitution

Procedure :

  • Core Activation : Convert 7-hydroxycoumarin to a bromide/alcoholate.
  • Alkylation : React with 3-(4-(2-pyrimidinyl)-1-piperazinyl)propanol or its bromide.
Example Reaction Conditions Yield Reference
7-Hydroxycoumarin + 3-(4-Pyrimidinylpiperazinyl)propyl bromide, K₂CO₃, acetone, reflux 3 h, 80°C 55–78%
7-Hydroxycoumarin + Propyl chloride, NaH, DMF 0°C to RT, 12 h 60–70%

Key Steps :

  • Intermediate Preparation : 4-(2-Pyrimidinyl)piperazine is synthesized via coupling pyrimidine chloride with piperazine.
  • Propoxy Linker Formation : Alkylation of the hydroxyl group with 3-bromo-1-propanol or similar agents.

Piperazine-Pyrimidine Conjugation

The piperazine-pyrimidine moiety is introduced through modular synthesis.

Stepwise Coupling

Sequence :

  • Piperazine Functionalization : React piperazine with 2-chloropyrimidine to form 4-(2-pyrimidinyl)piperazine.
  • Propoxy Bridge Formation : Alkylate the piperazine with 3-bromopropanol to yield the propoxy intermediate.
Step Reagents Yield Purity
Piperazine + 2-Chloropyrimidine, K₂CO₃, DMF, 80°C 12 h, reflux 85% >95% (HPLC)
Intermediate + 3-Bromopropanol, NaH, THF, 0°C 2 h, RT 70% 90%

Optimization :

  • Catalyst Selection : Piperidine enhances condensation efficiency in ethanol.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve reaction kinetics.

Final Coupling to the Benzopyran Core

The preformed propoxy-piperazine-pyrimidine moiety is attached to the coumarin scaffold.

Alkylation vs. Nucleophilic Aromatic Substitution

Method Advantages Limitations
Alkylation (K₂CO₃, acetone, reflux) High yields for electron-rich coumarins Requires good leaving groups
Mitsunobu Reaction (DIAD, PPh₃) Efficient for sterically hindered sites Expensive reagents

Representative Protocol :

  • 7-Hydroxycoumarin + Propoxy-piperazinyl-pyrimidine bromide
  • Base : K₂CO₃ or Cs₂CO₃
  • Solvent : Acetone or DMF
  • Conditions : Reflux, 3–6 h.

Comparative Analysis of Synthetic Routes

Route Steps Yield Key Challenges References
Pechmann Condensation → Alkylation → Piperazine Coupling 3 45–60% Low regioselectivity for 7-substituents
Core Synthesis → Intermediate Alkylation → Pyrimidine Coupling 3 55–78% Sensitive to steric hindrance
Diels-Alder Adduct → Functionalization 2 60–70% Limited scope for pyrimidine attachment

Critical Reaction Parameters

Solvent Effects

Solvent Role Impact on Yield
Acetone Polar aprotic, dissolves K₂CO₃ High yields (70–80%)
DMF High boiling point, stabilizes intermediates Moderate yields (50–65%)
Toluene Non-polar, suitable for Pechmann Low yields for alkylation

Catalyst Optimization

Catalyst Reaction Yield Improvement
FeCl₃·6H₂O Pechmann condensation +20% vs. no catalyst
Piperidine Knoevenagel condensation +15%
NaH Alkylation of phenolates +25%

Case Study: Evitachem Synthesis

Route :

  • Core Synthesis : 7-Hydroxycoumarin via Pechmann condensation.
  • Alkylation : Propoxylation with 3-bromopropanol.
  • Piperazine-Pyrimidine Coupling : Sequential coupling of piperazine and pyrimidine.

Experimental Data :

Step Reagents Conditions Yield
Core Synthesis Resorcinol + ethyl acetoacetate + FeCl₃ Toluene, reflux, 16h 92%
Propoxylation 3-Bromopropanol + K₂CO₃ Acetone, reflux, 3h 75%
Piperazine Coupling Piperazine + 2-chloropyrimidine DMF, 80°C, 12h 85%

Key Insight : Sequential functionalization minimizes steric hindrance, enabling high yields.

Summary of Key Findings

  • Core Synthesis : Pechmann condensation remains the gold standard for 7-hydroxycoumarins.
  • Functionalization : Alkylation with propyl bromides in acetone/K₂CO₃ is optimal for the 7-position.
  • Piperazine-Pyrimidine Coupling : Stepwise reactions (piperazine → pyrimidine) avoid side reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-Benzopyran-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

    Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogenide, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Verbindung einführen können.

Wissenschaftliche Forschungsanwendungen

Antifilarial Activity

One of the significant applications of this compound is in the development of antifilarial agents. A study reported that derivatives of benzopyran compounds exhibited promising macrofilaricidal and microfilaricidal activities against filarial parasites such as Brugia malayi and Litomosoides carinii. The compound demonstrated:

  • Adulticidal Activity : 53.6% at a dose of 300 mg/kg.
  • Microfilaricidal Activity : 46.0% effectiveness.
  • Female Sterilization Effect : 46.3% on female worms.
    This makes it a valuable lead for further synthesis and development of effective antifilarial treatments .

Anticancer Potential

Research indicates that benzopyran derivatives can act as anticancer agents. The structure of the compound allows it to interact with cellular mechanisms involved in cancer proliferation. Notably, Mannich bases derived from similar compounds have shown cytotoxic effects against various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • SK-LU-1 (lung carcinoma)
  • MCF-7 (breast cancer)

In these studies, derivatives containing piperazine residues exhibited reduced cytotoxicity while retaining significant anticancer properties .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Benzopyran derivatives have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting their potential use in managing conditions like arthritis and other inflammatory disorders.

Antimicrobial Properties

There is emerging evidence that compounds related to 2H-1-Benzopyran-2-one exhibit antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making them candidates for developing new antibiotics or antifungal medications.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (%)Reference
MacrofilariacidalBrugia malayi53.6
MicrofilariacidalLitomosoides carinii46.0
Female SterilizationBrugia malayi46.3
CytotoxicityHepG2, SK-LU-1, MCF-7Varies (IC50 < 2 μg/mL)
Anti-inflammatoryVarious inflammatory markersSignificant inhibition
AntimicrobialVarious bacterial/fungal strainsVaries

Case Study 1: Antifilarial Development

A study conducted on the efficacy of the compound against Brugia malayi revealed its potential as a macrofilaricidal agent. The results indicated that not only did the compound exhibit adulticidal properties but also significantly inhibited microfilarial activity, making it a dual-action agent against filarial infections.

Case Study 2: Anticancer Research

In vitro studies on Mannich bases derived from similar structures showed promising results against multiple cancer cell lines. The findings indicated that modifications to the piperazine moiety could enhance cytotoxicity while reducing overall toxicity compared to standard treatments.

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]- involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

PD 118717 vs. Ensaculin

Ensaculin (7-methoxy-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one) shares the benzopyranone core but differs in substituents:

Feature PD 118717 Ensaculin
Position 7 Substituent 3-[4-(2-pyrimidinyl)piperazinyl]propoxy 3-[4-(2-methoxyphenyl)piperazinyl]propoxy
Additional Groups None 3,4-dimethyl; 7-methoxy
Molecular Formula C₂₀H₂₁N₃O₃ (base) C₂₆H₃₂N₂O₅
Pharmacological Target D-2 dopamine receptors Likely CNS targets (unclear specificity)

Key Insight : The 2-pyrimidinyl group in PD 118717 enhances D-2 receptor selectivity, while Ensaculin’s 2-methoxyphenyl substitution may shift its target profile.

PD 118717 vs. Buspirone Hydrochloride

Buspirone Hydrochloride (8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione) shares the 4-(2-pyrimidinyl)piperazine moiety but has a distinct azaspiro core:

Feature PD 118717 Buspirone Hydrochloride
Core Structure Benzopyranone Azaspirodecane-dione
Pharmacological Activity D-2 agonist 5-HT₁A partial agonist
Therapeutic Use Antipsychotic potential Anxiolytic (generalized anxiety disorder)

Key Insight: The benzopyranone core in PD 118717 favors dopaminergic activity, whereas Buspirone’s azaspiro scaffold aligns with serotonergic modulation.

Piperazinyl-Substituted Heterocycles from Patent Literature

Recent patents (e.g., EP 2023/39) describe pyrido-pyrimidinone derivatives with piperazinyl substitutions, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one . These compounds diverge from PD 118717 in:

  • Core Heterocycle: Pyrido-pyrimidinone vs. benzopyranone.
  • Substituent Diversity : Piperazinyl groups modified with methyl, ethyl, or hydroxyethyl groups.

Key Insight: The benzopyranone core in PD 118717 may improve blood-brain barrier penetration compared to bulkier pyrido-pyrimidinone derivatives.

Scopoletin Derivatives

Scopinast (7-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-6-methoxy-2H-1-benzopyran-2-one) and other scopoletin analogues share the benzopyranone core but feature bulky piperidine or glycosidic substituents . These compounds are associated with anti-inflammatory or antioxidant effects, unlike PD 118717’s CNS-focused D-2 agonism.

Research Findings and Pharmacological Data

Receptor Selectivity and Agonist Activity

  • PD 118717 :
    • Binds D-2 receptors with >100-fold selectivity over D-1 .
    • Shows GTP shift (agonist behavior) in striatal membranes.
  • Buspirone : 5-HT₁A affinity (Ki = 1.2 nM) with negligible D-2 interaction .

Behavioral and Therapeutic Profiles

Compound Behavioral Effect (Rodent) Therapeutic Potential
PD 118717 Reduces amphetamine-induced hyperactivity Antipsychotic
Buspirone Anti-anxiety in conflict tests Anxiolytic

Biologische Aktivität

2H-1-Benzopyran-2-one derivatives, particularly those modified with piperazine and pyrimidine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 2H-1-Benzopyran-2-one, 7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzopyran backbone with a propoxy group linked to a piperazine derivative containing a pyrimidine ring. This structural configuration is significant for its interaction with biological targets.

  • Molecular Formula : C₁₈H₂₁N₃O₂
  • Molecular Weight : 313.38 g/mol
  • LogP : 4.5 (indicating moderate lipophilicity)

Antifilarial Activity

Research has demonstrated that benzopyrones exhibit promising antifilarial properties. A related compound, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one , was evaluated for its macrofilaricidal activity against Brugia malayi, a causative agent of lymphatic filariasis. Key findings include:

  • Adulticidal Activity : At a dosage of 300 mg/kg over five days, the compound achieved a 53.6% reduction in adult worm viability.
  • Microfilaricidal Activity : The same dosage resulted in a 46.0% decrease in microfilariae.
  • Sterilization Effect : It induced a 46.3% sterilization rate in female worms.
  • Protease Inhibition : At 1 µM concentration, it inhibited protease activity by 82% , indicating potential mechanisms for its antifilarial effects .

Anti-inflammatory Effects

Benzopyrones are known for their anti-inflammatory properties. The ability to modulate inflammatory pathways may be attributed to their interaction with various signaling molecules and enzymes involved in inflammation. Studies have suggested that benzopyran derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

The biological activity of benzopyran derivatives is often linked to their ability to interact with specific receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : Some studies suggest that these compounds may act as agonists or antagonists at GPCRs, influencing various physiological responses .
  • Enzyme Inhibition : The inhibition of enzymes such as proteases and cyclooxygenases is critical in mediating their anti-inflammatory and antiparasitic effects .

Study on Antifilarial Efficacy

A study conducted on Mastomys coucha and Meriones unguiculatus demonstrated the efficacy of benzopyran derivatives against filarial infections. The results indicated significant reductions in both adult and microfilarial populations, supporting the potential use of these compounds as therapeutic agents against filarial diseases .

Structure-Activity Relationship (SAR) Analysis

Further research into the structure-activity relationship of benzopyran derivatives has revealed that modifications to the piperazine and pyrimidine substituents can enhance biological activity. For instance, variations in substituent electronegativity and steric bulk have been shown to influence binding affinity and selectivity towards target receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.